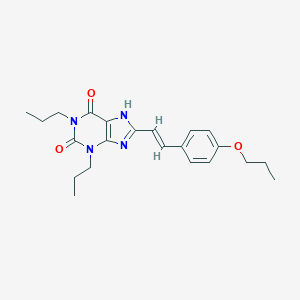
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine (PSB-603) is a potent and selective antagonist of adenosine A2B receptors. This compound has been widely studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cancer.
Mecanismo De Acción
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine acts as a selective antagonist of adenosine A2B receptors. Adenosine is a neurotransmitter that plays a critical role in various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the A2B receptor, (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can modulate these processes and reduce inflammation and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine has been shown to have several biochemical and physiological effects. In animal models of asthma and COPD, (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can reduce airway inflammation and improve lung function. In cancer cells, (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can inhibit cell proliferation and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine is its selectivity for the A2B receptor, which allows for more targeted and specific effects. However, one limitation of (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several areas of future research for (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine. One area of interest is its potential therapeutic applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Another area of research is the development of more potent and selective A2B receptor antagonists. Finally, further studies are needed to elucidate the exact mechanisms of (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine involves several steps, including the reaction of 1,3-dipropylxanthine with 4-propoxybenzaldehyde in the presence of a base catalyst, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in the treatment of asthma and COPD. Studies have shown that (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can reduce airway inflammation and improve lung function in animal models of these diseases.
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine has also been investigated for its potential anti-cancer properties. Studies have shown that (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can inhibit the growth and proliferation of cancer cells, including breast cancer, colon cancer, and leukemia.
Propiedades
Número CAS |
151539-43-4 |
|---|---|
Nombre del producto |
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine |
Fórmula molecular |
C22H28N4O3 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
8-[(E)-2-(4-propoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O3/c1-4-13-25-20-19(21(27)26(14-5-2)22(25)28)23-18(24-20)12-9-16-7-10-17(11-8-16)29-15-6-3/h7-12H,4-6,13-15H2,1-3H3,(H,23,24)/b12-9+ |
Clave InChI |
NDCMNLITPRMCRS-UHFFFAOYSA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC=C(C=C3)OCCC |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC=C(C=C3)OCCC |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC=C(C=C3)OCCC |
Sinónimos |
(E)-1,3-Dipropyl-8-(2-(4-propoxyphenyl)ethenyl)-3,7-dihydro-1H-purine- 2,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



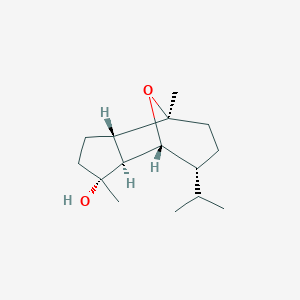
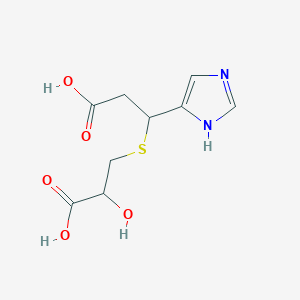
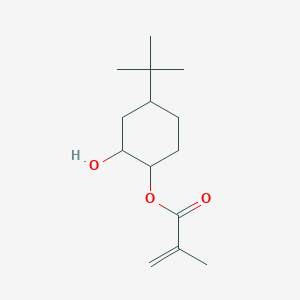
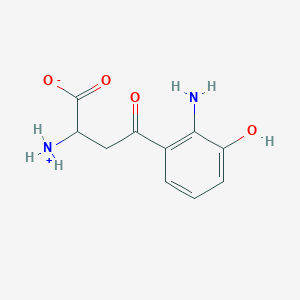
![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)
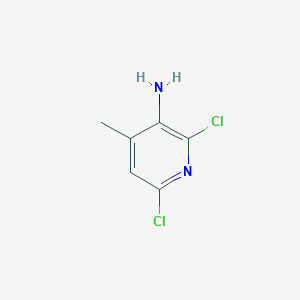
![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)
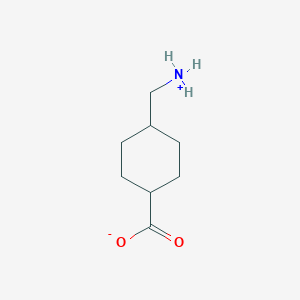
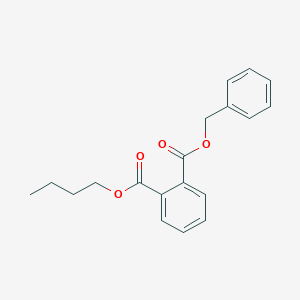
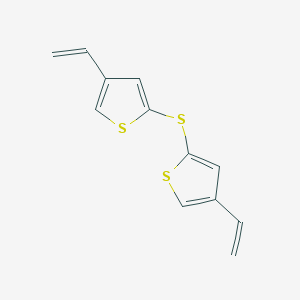
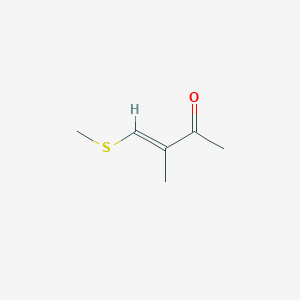
![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)
